1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine
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Overview
Description
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the molecular formula C7H8Br2N4O and a molecular weight of 323.97262 g/mol . This compound is characterized by the presence of a dibromo-substituted cyclopropyl group attached to a triazole ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine typically involves the reaction of 2,2-dibromo-1-methylcyclopropanecarboxylic acid with 1H-1,2,4-triazol-5-amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine can be compared with other similar compounds, such as:
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-4-methylpiperazine: This compound shares the dibromo-substituted cyclopropyl group but differs in the presence of a piperazine ring instead of a triazole ring.
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-3-ylamine: This compound has a similar structure but differs in the position of the triazole ring attachment.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the dibromo-substituted cyclopropyl group and the triazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8Br2N4O |
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Molecular Weight |
323.97g/mol |
IUPAC Name |
(5-amino-1,2,4-triazol-1-yl)-(2,2-dibromo-1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C7H8Br2N4O/c1-6(2-7(6,8)9)4(14)13-5(10)11-3-12-13/h3H,2H2,1H3,(H2,10,11,12) |
InChI Key |
SGDYFHQIFRHAGN-UHFFFAOYSA-N |
SMILES |
CC1(CC1(Br)Br)C(=O)N2C(=NC=N2)N |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)N2C(=NC=N2)N |
Origin of Product |
United States |
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